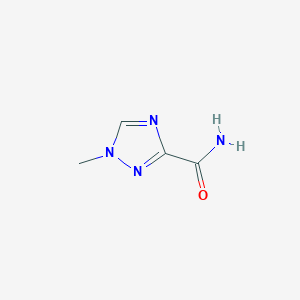

1-Methyl-1H-1,2,4-triazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

1-methyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C4H6N4O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3,(H2,5,9) |

InChI Key |

YDBCQGNEXYFIHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=N1)C(=O)N |

Origin of Product |

United States |

Advanced Structural Characterization of 1 Methyl 1h 1,2,4 Triazole 3 Carboxamide and Its Analogs

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structure of 1-Methyl-1H-1,2,4-triazole-3-carboxamide and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies functional groups. Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

In the ¹H NMR spectra of these analogs, the proton of the triazole ring (CH) typically appears as a singlet in the downfield region, often around 8.79 ppm in DMSO-d₆. The protons of the amide group (NH₂) present as two singlets, for instance at 7.57 and 7.79 ppm. The chemical shifts of the N-methyl group in this compound would be expected in the aliphatic region of the spectrum.

The ¹³C NMR spectra provide information on the carbon skeleton. For 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide analogs, the carbon of the triazole ring (CH) is typically observed around 146 ppm. The other triazole carbon (C-C=O) and the carboxamide carbon (C=O) resonate further downfield, for example at approximately 157 ppm and 160 ppm, respectively. The N-methyl carbon in the target compound would appear in the upfield region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide Analogs in DMSO-d₆ mdpi.com

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole-CH | ~8.79 | ~146.0 |

| Amide-NH₂ | ~7.57 and ~7.79 | - |

| Triazole-C-C=O | - | ~157.3 |

| Carboxamide-C=O | - | ~160.4 |

Note: The exact chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within a molecule. For 1,2,4-triazole (B32235) derivatives, the IR spectra exhibit distinct absorption bands. The N-H stretching vibrations of the amide group are typically observed in the region of 3330 cm⁻¹. The aromatic C-H stretching of the triazole ring appears around 3044 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group is found near 1644 cm⁻¹. The >C=N stretching of the triazole ring is observed around 1598 cm⁻¹, and the C-N stretching is seen at approximately 1351 cm⁻¹ chemicalbook.com.

Table 2: Characteristic IR Absorption Bands for Substituted 1,2,4-Triazoles chemicalbook.com

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amide) | ~3330 |

| C-H stretch (aromatic) | ~3044 |

| C=O stretch (amide) | ~1644 |

| >C=N stretch (triazole) | ~1598 |

| C-N stretch | ~1351 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight of a compound and studying its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

For a series of 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide analogs, HRMS data has been used to confirm their molecular formulas. For example, the calculated m/z for the [M+H]⁺ ion of C₈H₁₄N₄O₂ is 199.1195, with the found value being 199.1208 mdpi.com. The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often involves the cleavage of the triazole ring and the loss of small neutral molecules fluorine1.ruresearchgate.net.

X-ray Crystallography

Determination of Crystal Structure and Molecular Conformation

While a crystal structure for this compound is not described in the provided sources, the crystal structure of the parent compound, 1H-1,2,4-triazole-3-carboxamide, has been determined. The molecules of 1H-1,2,4-triazole-3-carboxamide are planar nih.gov. The C=O bond length of 1.2524 (18) Å confirms the amide form of the molecule nih.gov. The crystal system is monoclinic with the space group P2₁/n nih.gov.

Table 3: Crystal Data for 1H-1,2,4-triazole-3-carboxamide nih.gov

| Parameter | Value |

| Formula | C₃H₄N₄O |

| Molecular Weight | 112.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.6944 (4) |

| b (Å) | 17.527 (3) |

| c (Å) | 7.0520 (17) |

| β (°) | 94.4670 (10) |

| Volume (ų) | 455.24 (14) |

| Z | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the crystal structure of 1H-1,2,4-triazole-3-carboxamide, extensive intermolecular hydrogen bonds are observed. N—H···O and N—H···N hydrogen bonds link the planar molecules into infinite sheets. These sheets form a two-dimensional network parallel to the {101} plane of the unit cell nih.gov. These hydrogen bonding interactions are crucial for stabilizing the crystal structure. The precursor, methyl 1H-1,2,4-triazole-3-carboxylate, also features two intermolecular hydrogen bonds in its crystal structure researchgate.net.

Conformational Analysis and Tautomerism Studies of the Triazole Ring System

The structural characteristics of this compound are fundamentally dictated by the aromatic 1,2,4-triazole ring. The arrangement of atoms, substituent orientation, and potential for isomeric forms are crucial to understanding its chemical behavior. For this compound and its analogs, two key phenomena are of interest: tautomerism of the triazole ring and the conformational preferences of its substituents.

Tautomerism in the 1,2,4-Triazole Ring

The 1,2,4-triazole ring, when unsubstituted or substituted with groups not fixed to a nitrogen atom, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. For a C-substituted 1,2,4-triazole, three potential prototropic tautomers can exist: the 1H, 2H, and 4H forms. The relative stability and prevalence of these tautomers are highly dependent on the electronic nature of the substituents on the carbon atoms of the ring. researchgate.netijsr.net

Theoretical and physical studies have shown that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov The stability is significantly influenced by substituents. Computational studies using Density Functional Theory (DFT) have become a primary tool for elucidating these relationships. Research indicates that electron-withdrawing substituents, such as the carboxamide group (-CONH2), tend to stabilize the 1H-tautomer. researchgate.net Conversely, electron-donating groups (e.g., -NH2, -OH) often stabilize the 2H-tautomer. researchgate.net

In the specific case of This compound , the presence of the methyl group at the N1 position effectively "locks" the ring into the 1H configuration. This substitution prevents the prototropic migration that gives rise to the 2H and 4H tautomers, simplifying the structural analysis to one of conformational isomerism.

The relative stabilities of tautomers in various C-substituted 1,2,4-triazole analogs have been determined through physical and theoretical studies, as summarized below. ijsr.net

| Substituent Group | Tautomer Stability Order |

|---|---|

| 3-Chloro | 1H (3-chloro) > 1H (5-chloro) > 4H |

| 3-Bromo | 4H > 1H (3-bromo) ≈ 1H (5-bromo) |

| 3-Amino | 1H > 2H > 4H |

Conformational Analysis

With tautomerism precluded by N1-methylation, the primary structural variable for this compound is the conformation arising from rotation around the single bonds connecting the substituents to the triazole ring. The 1,2,4-triazole ring itself is known to be planar, a consequence of its aromaticity. nih.gov

The key rotational degree of freedom is about the C3—C(O)NH2 bond. X-ray crystallographic studies of the parent compound, 1H-1,2,4-triazole-3-carboxamide, reveal that the molecule is essentially planar. nih.gov This planarity suggests a significant energy barrier to rotation, likely due to electronic conjugation between the carboxamide group and the aromatic triazole ring. This conjugation would favor a co-planar arrangement of the carboxamide group and the triazole ring.

Biological Activities and Therapeutic Potential of 1 Methyl 1h 1,2,4 Triazole 3 Carboxamide Derivatives Preclinical Focus

In Vitro Anti-proliferative Effects

The anti-cancer potential of 1,2,4-triazole-3-carboxamide derivatives has been explored in various preclinical models, demonstrating significant cytotoxic effects against several human cancer cell lines. nih.govmdpi.com These compounds often function as antimetabolites, interfering with essential cellular processes in cancer cells. researchgate.net

Studies have shown that synthetic derivatives of 1,2,4-triazole-3-carboxamide exhibit notable anti-proliferative activity across a range of cancer cell lines. For instance, certain derivatives have been effective against blood cancers, including chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. nih.govmdpi.com In these studies, n-decyloxymethyl derivatives, in particular, induced leukemia cell death at low micromolar concentrations. mdpi.com

The cytotoxic effects are not limited to hematological malignancies. Various derivatives have also shown promise against solid tumors. Coumarin–triazole hybrids demonstrated significant activity against the MCF-7 breast cancer cell line, with some compounds being 5 to 25 times more active than the precursor hymecromone. nih.gov Other research has documented the efficacy of novel 1,2,4-triazole (B32235) derivatives against cervical (HeLa) and lung (A549) cancer cell lines. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected 1,2,4-Triazole-3-Carboxamide Derivatives

The anti-proliferative effects of 1,2,4-triazole-3-carboxamide derivatives are often linked to their ability to disrupt the cell cycle, leading to cell cycle arrest and apoptosis. nih.gov Flow cytometry analyses have revealed that treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For example, n-decyloxymethyl derivatives of ribavirin's aglycon were shown to inhibit cell cycle progression and induce an accumulation of leukemia cells in the subG1 phase, which is indicative of apoptosis. mdpi.com

Further studies confirmed that derivatives such as 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide and 1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamide induce cell cycle arrest. nih.govresearchgate.net The induction of apoptosis by these compounds has been substantiated by biochemical markers, such as the cleavage of poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3. nih.gov This suggests that these derivatives trigger programmed cell death pathways in cancer cells. Different drug concentrations can lead to varied cell fates, including cell cycle arrest or other cellular responses. nih.gov

Antimicrobial Activities (In Vitro)

The 1,2,4-triazole nucleus is a key component in many established antimicrobial agents. arabjchem.org Consequently, novel derivatives of 1-methyl-1H-1,2,4-triazole-3-carboxamide have been synthesized and evaluated for their potential to combat a wide range of pathogenic microbes.

In vitro studies have demonstrated that various 1,2,4-triazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1-alkyl/aryloxymethyl derivatives have shown antimicrobial potential against the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com Other synthesized series of 1,2,4-triazole derivatives have exhibited promising activity against strains like Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.net The antibacterial efficacy of these compounds is often attributed to the specific substitutions on the triazole ring. nih.govnih.gov For example, some Schiff base derivatives of 1,2,4-triazoles showed activity against S. aureus comparable to the standard drug Ceftriaxone. arabjchem.org

Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is famously present in widely used antifungal drugs like fluconazole (B54011) and itraconazole. arabjchem.org Research into new derivatives continues to yield compounds with potent and broad-spectrum antifungal activity. nih.gov Studies have demonstrated that novel triazole derivatives containing aryl-propanamide side chains exhibit excellent activity against several human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis, with some MIC values ≤0.125 µg/mL. nih.gov Importantly, some of these new compounds have shown inhibitory effects against fluconazole-resistant strains of C. albicans and C. auris. nih.gov The mechanism often involves the inhibition of fungal ergosterol (B1671047) biosynthesis. nih.gov Other research has highlighted sulfonamide-1,2,4-triazole derivatives with activity against Aspergillus niger and Trichoderma viride that was significantly higher than commercial agents. nih.gov

Ribavirin (B1680618), a guanosine (B1672433) analog with a 1,2,4-triazole-3-carboxamide core, is known for its broad-spectrum antiviral activity. nih.govresearchgate.net This has spurred the development of numerous analogs to improve efficacy and reduce cytotoxicity. nih.govresearchgate.net The antiviral action of ribavirin is linked to its phosphorylation within the cell and subsequent inhibition of viral RNA and DNA synthesis, including the inhibition of enzymes like IMP dehydrogenase. nih.gov

New analogs based on the 1,2,4-triazole-3-carboxamide structure have been synthesized and tested against various viruses. For example, 1-hydroxyethoxymethyl derivatives have shown activity against the hepatitis C virus. nih.gov Other novel 1,2,3-triazole nucleoside analogs of ribavirin were tested against Influenza A and Herpes Simplex Virus-1 (HSV-1). researchgate.net The antiviral potential of these compounds is highly dependent on their specific structural modifications, as even small changes can significantly impact their ability to be phosphorylated and inhibit viral enzymes. nih.govmdpi.com The triazole ring is considered a bioisostere of an amide or ester group, which contributes to its favorable pharmacokinetic properties and resistance to metabolic degradation, making it a valuable component in the design of new antiviral drugs. nuft.edu.ua

Anti-inflammatory Potential (In Vitro)

Derivatives of the this compound scaffold have been the subject of preclinical investigation to determine their potential as anti-inflammatory agents. In vitro studies have focused on the ability of these compounds to interact with key enzymatic pathways and modulate the signaling molecules involved in the inflammatory response. nih.govnih.gov Many of these synthesized compounds exhibit anti-inflammatory effects through various mechanisms in a laboratory setting. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase and Lipooxygenase Pathways)

A significant area of research has been the evaluation of 1,2,4-triazole derivatives as inhibitors of enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are critical to the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov

Cyclooxygenase (COX) Inhibition

Researchers have developed various 1,2,4-triazole derivatives and tested their ability to inhibit COX-1 and COX-2 enzymes. The goal is often to find selective inhibitors for COX-2, which is activated during inflammation, to reduce the risk of gastrointestinal side effects associated with non-selective COX inhibition. nih.govacs.org

A series of new methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates demonstrated notable COX-2 inhibition. nih.gov Among the tested compounds, one particular derivative showed exceptional potency and selectivity. nih.gov Another study modified the structure of naproxen (B1676952) by incorporating a thiazole[3,2-b]-1,2,4-triazole ring, leading to a compound with high selectivity for the COX-2 enzyme. nih.gov Additionally, hybrids of 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) have been identified as strong cyclooxygenase inhibitors. nih.gov

| Compound Series/Name | Target | Activity (IC₅₀) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 5d (a methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate) | COX-2 | 17.9 nM | 1080 | nih.gov |

| Compound 1 (a thiazole[3,2-b]-1,2,4-triazole derivative) | COX-2 | 20.5 µM | >4.88 | nih.gov |

| Compound 1 (a thiazole[3,2-b]-1,2,4-triazole derivative) | COX-1 | >100 µM | nih.gov | |

| Compounds 2a, 2b, 2c (1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids) | COX-1 | ~50% inhibition | nih.gov | |

| Compounds 2a, 2b, 2c (1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids) | COX-2 | ~70% inhibition | nih.gov |

Lipooxygenase (LOX) Pathway Inhibition

The lipoxygenase pathway, which produces leukotrienes, is another key target for anti-inflammatory research. nih.gov Certain 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. nih.govacs.org Structural modifications to the 4,5-diaryl moieties and the 3-thioether side chain of the 1,2,4-triazole scaffold were found to significantly impact the inhibitory potential against FLAP. nih.govacs.org

Further studies have explored the inhibition of 15-lipoxygenase (15-LOX) by hybrids of phenylcarbamoylpiperidine and 1,2,4-triazole acetamide (B32628) derivatives. researchgate.net

| Compound Series/Name | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6x | 5-LO product formation | 1.15 µM | nih.gov |

| Compound 6d | 5-LO product formation | 1.36 µM | nih.govacs.org |

| Compound 6v-w | 5-LO product formation | 1.35–1.51 µM | nih.gov |

| Compound 6c | 5-LO product formation | 1.58 µM | nih.govacs.org |

| Phenylcarbamoylpiperidine-1,2,4-triazole acetamide hybrids | 15-Lipoxygenase | 1.02-3.39 µM | researchgate.net |

Modulation of Pro-inflammatory Mediators

Beyond direct enzyme inhibition, the anti-inflammatory potential of 1,2,4-triazole derivatives has been assessed by their ability to modulate key pro-inflammatory signaling molecules.

One area of investigation is the inhibition of nitric oxide (NO) production. nih.gov Certain methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates demonstrated potent inhibition of NO in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC₅₀ values below 7.0 µM. nih.gov

Additionally, studies on FLAP inhibitors have shown that these compounds can selectively suppress the formation of specific leukotrienes. nih.govacs.org The most potent analogue from one study, compound 6x, was found to selectively suppress the formation of leukotriene B₄ (LTB₄), a powerful chemoattractant for leukocytes. nih.govacs.org This selective action is significant as it does not appear to affect other branches of the arachidonic acid pathway. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant Properties)

In addition to their anti-inflammatory effects, various 1,2,4-triazole derivatives have been evaluated for other biological activities, including antioxidant properties. nih.govnih.gov Antioxidant activity is relevant to inflammation, as oxidative stress is closely linked to the inflammatory process.

In one study, a series of 1,2,4-triazole derivatives containing benzothiazole (B30560) rings were synthesized. nih.gov The most active anti-inflammatory compounds from this series, 53 and 54, were also noted for their protective effect on lipid peroxidation. nih.gov Another active derivative, compound 46, was also reported to possess antioxidative free radical scavenging activity. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of 1 Methyl 1h 1,2,4 Triazole 3 Carboxamide Scaffolds

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of the 1-Methyl-1H-1,2,4-triazole-3-carboxamide scaffold is highly sensitive to structural alterations. Modifications to both the triazole ring and the carboxamide functional group can lead to significant changes in efficacy and selectivity.

Substituent Effects on the Triazole Ring System

The substitution pattern on the 1,2,4-triazole (B32235) ring is a critical determinant of the biological activity of these compounds. Research has shown that the nature and position of substituents can modulate the molecule's interaction with biological targets.

For instance, in the context of antibacterial agents, the type of substituent at the C-3 position of the 1,2,4-triazole ring has been shown to be crucial. nih.gov Studies on ciprofloxacin-triazole hybrids revealed that a hydroxyphenyl fragment at this position resulted in the most favorable antibacterial effect. nih.gov Further investigations into the position of the hydroxyl group on the phenyl ring did not significantly alter antimicrobial activity, but modifications at the N-4 position did impact the toxicity profile. nih.gov Specifically, the presence of a methylene (B1212753) linker between the triazole and an aryl substituent at the N-4 position increased toxicity towards human cells. nih.gov

In the realm of antifungal agents, substitutions on a phenyl ring attached to the triazole core have demonstrated a significant impact. For example, the introduction of a phenyl group to a β-amino acid fragment attached to a triazole derivative significantly enhanced antifungal activity against Physalospora piricola compared to an unsubstituted compound. mdpi.com

Furthermore, the development of novel 1,2,4-triazole derivatives as fungicides has shown that substitutions at the 4-position of the triazole ring play an important role in their biological activity. researchgate.net The presence of halogen and nitro groups on an aromatic substituent at this position was found to significantly enhance inhibitory activity against various bacteria. nih.gov

The table below summarizes the observed effects of various substituents on the biological activity of 1,2,4-triazole derivatives.

| Substituent Position | Substituent | Observed Effect | Biological Activity | Reference |

| C-3 | Hydroxyphenyl | Favorable antibacterial effect | Antibacterial | nih.gov |

| N-4 | Methylene linker to aryl group | Increased toxicity | Antibacterial | nih.gov |

| N-4 | Aromatic with halogen/nitro groups | Enhanced inhibitory activity | Antibacterial | nih.gov |

| Varied | Phenyl group on β-amino acid fragment | Enhanced antifungal activity | Antifungal | mdpi.com |

Modifications of the Carboxamide Functionality

The carboxamide group of the this compound scaffold is another key site for structural modification to influence biological activity. This functional group is often involved in crucial hydrogen bonding interactions with target proteins.

In the design of histone deacetylase (HDAC) inhibitors, a series of 1-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives were synthesized. nih.gov These compounds demonstrated potential as dual HDAC and tubulin inhibitors, with some showing remarkable cytotoxicity and potent inhibitory activity. nih.gov The design of these molecules highlights the importance of the carboxamide moiety in interacting with the active site of these enzymes. nih.gov

Furthermore, the synthesis of novel 1,2,3-triazole carboxamide derivatives has yielded compounds with significant anticancer activity against various cancer cell lines. ijpsdronline.com Molecular docking studies of these compounds revealed strong binding interactions with the active sites of EGFR and CDK4-Cyclin D3, suggesting that the carboxamide group plays a pivotal role in their mechanism of action. ijpsdronline.com

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This approach involves substituting a functional group with another group that has similar spatial and electronic characteristics.

Triazole as an Amide Bioisostere

The 1,2,4-triazole ring is a well-established bioisostere for the amide bond. unimore.itilo.orgnih.govresearchgate.net This is due to their similar size, planarity, and ability to participate in hydrogen bonding. The triazole ring can mimic the hydrogen bond accepting and donating properties of an amide. nih.gov A key advantage of this replacement is the enhanced metabolic stability of the resulting compound, as the triazole ring is resistant to enzymatic hydrolysis by proteases and amidases. nih.govdrughunter.com

The replacement of an amide with a 1,2,3-triazole in a series of HIV-1 Vif antagonists led to a significant improvement in antiviral activity. nih.gov This successful application underscores the potential of using a triazole ring to overcome the limitations of amide-containing drugs, such as poor metabolic stability. nih.govnih.gov

| Functional Group | Key Features | Advantages | Disadvantages | Reference |

| Amide | Planar, H-bond donor and acceptor | Forms strong interactions with targets | Susceptible to enzymatic hydrolysis | drughunter.com |

| Triazole | Planar, H-bond donor and acceptor, stable | Metabolically stable, can improve pharmacokinetic profile | May alter binding affinity | unimore.itnih.gov |

Carboxamide as a Carboxylic Acid Bioisostere

While the carboxamide group is not a classical bioisostere for a carboxylic acid, the concept of replacing carboxylic acids with other functional groups is a common strategy in drug design to improve pharmacokinetic properties. nih.govresearchgate.netacs.org Carboxylic acids can be associated with poor membrane permeability and rapid metabolism. acs.org

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. researchgate.netacs.orgtandfonline.com These replacements aim to mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering improved properties such as enhanced oral bioavailability and reduced off-target toxicity. drughunter.comnih.gov For example, the replacement of a carboxylic acid with a tetrazole ring is a well-known strategy in the development of angiotensin II receptor antagonists like losartan. drughunter.com

The decision to replace a carboxylic acid is highly context-dependent, and the choice of the bioisostere is guided by the specific goals of the drug design program. drughunter.comnih.gov

Rational Design Principles for Enhanced Biological Activity

The rational design of novel therapeutic agents based on the this compound scaffold involves a deep understanding of the SAR and the application of bioisosteric principles.

A key principle is the targeted modification of the scaffold to enhance interactions with the biological target. For example, in the development of anticancer agents, 1,2,4-triazole-3-carboxamide derivatives were designed as analogues of ribavirin (B1680618) to improve their antiproliferative effects. mdpi.com The introduction of n-decyloxymethyl derivatives at either the 1- or 5-position of the triazole ring led to compounds that could induce leukemia cell death at low micromolar concentrations. mdpi.com Molecular docking studies suggested that these derivatives may act by inhibiting translation initiation. mdpi.com

Another principle is the use of the scaffold to create hybrid molecules that can target multiple pathways. The design of 1,2,4-triazole-3-carboxamide derivatives as dual HDAC and tubulin inhibitors is an excellent example of this approach. nih.gov By combining the structural features required for interacting with both targets, researchers were able to develop compounds with potent and broad-spectrum anticancer activity. nih.gov

Furthermore, the discovery of N-substituted-1H-1,2,4-triazole-3-carboxamides as inhibitors of the bacterial protein DksA illustrates the power of rational design in developing new antibiotics. google.com These compounds were specifically designed to inhibit DksA activity, thereby weakening or killing bacteria. google.com This targeted approach offers a promising strategy for combating antibiotic resistance.

Computational and Theoretical Studies of 1 Methyl 1h 1,2,4 Triazole 3 Carboxamide and Its Analogs

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein or enzyme.

Molecular docking studies on analogs of 1-Methyl-1H-1,2,4-triazole-3-carboxamide have been instrumental in identifying their potential biological targets and predicting how they bind. Research has shown that various substituted 1,2,4-triazole (B32235) carboxamide derivatives have favorable binding interactions with key cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). asianpubs.orgresearchgate.netijpsdronline.com For instance, docking experiments revealed that certain 1,2,4-triazole carboxamides exhibited more favorable binding interactions with EGFR and CDK-4 than the co-crystallized ligands. asianpubs.orgresearchgate.net

Other studies on related 1,2,4-triazole derivatives have explored binding with different targets. Novel indolyl 1,2,4-triazole compounds were docked against CDK4 and CDK6, where their binding modes were found to mimic that of the FDA-approved inhibitor palbociclib. rsc.org Similarly, other analogs have been evaluated against the adenosine (B11128) A2B receptor, a potential cancer target. nih.gov In the context of antifungal research, 1,2,4-triazole derivatives have been docked with sterol demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. rsc.org These studies collectively demonstrate the utility of molecular docking in hypothesizing the mechanism of action for this class of compounds across various therapeutic areas.

Table 1: Docking Scores of 1,2,4-Triazole Carboxamide Analogs Against Cancer Targets This table is representative of data found in the cited literature and illustrates the application of molecular docking.

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) |

|---|---|---|

| 4c | EGFR (6LUD) | -6.315 |

| CDK-4 (7SJ3) | -7.211 | |

| 4e | EGFR (6LUD) | -7.021 |

| CDK-4 (7SJ3) | -7.942 | |

| 4h | EGFR (6LUD) | -6.883 |

| CDK-4 (7SJ3) | -7.865 | |

| 4m | EGFR (6LUD) | -7.112 |

| CDK-4 (7SJ3) | -8.005 | |

| 4n | EGFR (6LUD) | -6.998 |

| CDK-4 (7SJ3) | -7.993 | |

| Reference Ligand (Osimertinib) | EGFR (6LUD) | -5.952 |

Source: Adapted from Sharma, D. K., et al. (2023). researchgate.net

Beyond predicting binding poses, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For 1,2,4-triazole derivatives, the triazole ring and carboxamide group are key pharmacophores that frequently participate in these interactions. pensoft.netnih.gov

In silico studies of 1,2,4-triazole derivatives binding to antioxidant enzymes have detailed specific interactions; for example, the carbonyl group's oxygen atom can form a hydrogen bond with the hydroxyl group of a threonine residue (e.g., THR126), while a nitrogen atom of the triazole ring can interact with an asparagine residue (e.g., ASN128). pensoft.net Docking of antifungal 1,2,4-triazoles with FgCYP51 showed that the lead compound bound to the target protein via coordination with the heme iron, hydrogen bonding, and stacking interactions. rsc.org Similarly, studies on novel 1,2,4-triazole derivatives targeting the adenosine A2B receptor have also been performed to understand their interaction patterns. nih.gov These detailed interaction maps are crucial for structure-activity relationship (SAR) analysis and for guiding the rational design of more potent and selective analogs.

In Silico Pharmacokinetic Profiling (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing late-stage attrition.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and membrane permeability. For 1,2,4-triazole-based inhibitors targeting certain enzymes, studies have revealed very strict lipophilic preferences, with an ALogP greater than 5 being favorable for activity. nih.gov However, high lipophilicity can sometimes negatively impact solubility and metabolic stability. nih.gov Computational tools like SwissADME are often used to predict the lipophilicity (e.g., iLOGP, XLOGP3) of 1,2,4-triazole derivatives. zsmu.edu.uapnrjournal.com For example, the closely related analog, 1-methyl-1H-1,2,4-triazole-3-carboxylic acid, has a computed XLogP3 value of -0.1. nih.gov The analysis of lipophilicity is a balancing act; medicinal chemists aim to optimize it to achieve potent biological activity while maintaining favorable ADME properties. nih.gov

Table 2: Predicted ADME Properties for Representative Triazole Analogs This table presents a conceptual summary of ADME parameters evaluated for triazole derivatives in computational studies.

| Property | Predicted Outcome | Significance |

|---|---|---|

| Lipophilicity (LogP) | Generally within acceptable ranges | Influences solubility, absorption, and permeability |

| Water Solubility | Varies with substitution | Crucial for formulation and bioavailability |

| GI Absorption | High | Indicates good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Generally predicted as non-permeant | Affects distribution to the central nervous system |

| Lipinski's Rule of Five | Generally compliant | Suggests drug-likeness and oral bioavailability |

Source: Based on principles from in silico studies. zsmu.edu.uapnrjournal.com

Computational models can predict the likely sites of metabolism on a molecule, often by identifying atoms most susceptible to enzymatic action (e.g., by cytochrome P450 enzymes). This helps in designing analogs with improved metabolic stability. For a series of 1,2,4-triazole-based p97 inhibitors, strategies to enhance metabolic stability included introducing fluorine or deuterium (B1214612) at predicted metabolic hotspots. nih.gov Despite these modifications, significant improvements in metabolic stability (measured as half-life, T₁/₂) in mouse microsomal assays were not always achieved, highlighting the complexity of metabolic prediction. nih.gov For other 1,2,4-triazole derivatives, pharmacokinetic experiments have revealed high bioavailability and longer half-lives, suggesting that the core structure can be part of a metabolically stable compound. nih.gov In silico pharmacokinetic profiling of novel anticancer 1,2,4-triazole derivatives has also been performed to predict their oral bioavailability and other properties. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org These methods have been applied to triazole systems to rationalize their chemical behavior and properties.

For instance, DFT calculations have been employed to study the reaction mechanisms involved in the synthesis of functionalized 1,2,4-triazoles. acs.org In the study of related 1,2,3-triazole-4-carboxylic acids, quantum chemical methods have been used to analyze their structural and photophysical properties. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate and help interpret experimental NMR spectra, while Time-Dependent Density Functional Theory (TDDFT) was used to support findings on their fluorescent properties. mdpi.com Such calculations can also determine molecular properties like dipole moments and the ability to form hydrogen bonds, which are fundamental to how 1,2,4-triazoles interact with biological receptors. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide profound insights into the dynamic nature of a ligand's interaction with its biological target, going beyond the static picture offered by molecular docking. frontiersin.orgnih.gov These simulations are crucial for validating binding poses, assessing the stability of the ligand-protein complex, and elucidating the detailed molecular mechanisms that govern binding affinity. nih.govtandfonline.com For analogs of this compound, MD simulations serve to predict how structural modifications influence binding stability and interaction patterns with target proteins.

MD simulations typically begin with a docked protein-ligand complex and simulate its behavior in a solvated, physiological environment for a set duration, which can range from nanoseconds to microseconds. frontiersin.orgmdpi.com Throughout the simulation, various parameters are calculated to analyze the system's behavior. pensoft.net

A summary of key metrics analyzed in MD simulations is provided below.

Detailed Research Findings from Analog Studies

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, numerous studies on its analogs provide valuable insights into the dynamic behavior of the 1,2,4-triazole carboxamide scaffold.

In one study, MD simulations lasting 100 nanoseconds (ns) were performed on a series of newly designed triazole benzene (B151609) sulfonamide derivatives targeting human carbonic anhydrase IX. nih.gov The simulations were used to validate the stability of the top-scoring compounds from molecular docking. Analysis of the RMSD, RMSF, and Rg confirmed the stable binding of the most promising compound within the active site. nih.gov For instance, a derivative featuring a methyl carboxamide linker on the triazole ring was predicted to have favorable bioactivity. The MD simulation revealed that the stability was maintained through a network of hydrophobic interactions and persistent hydrogen bonds with key residues like Gln92, Thr200, and His68. nih.gov

Another investigation focused on 4H-1,2,4-triazole derivatives as inhibitors of tankyrase (TNKS), a key enzyme in Wnt-driven cancers. tandfonline.com A 500 ns MD simulation was conducted to compare the binding stability of newly designed compounds against a known inhibitor. The results showed that a lead compound formed a highly stable complex with both TNKS1 and TNKS2. This stability was attributed to robust hydrophobic stacking interactions and optimal hydrogen bonding. tandfonline.com The binding free energy, calculated using the MM-GBSA method, was significantly stronger for the lead compound (average values of -102.92 kcal/mol for TNKS1 and -104.32 kcal/mol for TNKS2) compared to the reference compound. tandfonline.com

Furthermore, MD simulations have been instrumental in understanding the binding mechanism of triazole-based inhibitors with the enzyme CYP51 (sterol 14α-demethylase). frontiersin.orgnih.gov Simulations running for 200 ns showed that different triazole inhibitors stabilized in the binding cavity in a similar orientation, driven primarily by hydrophobic interactions. The RMSD of the protein backbone and the ligand heavy atoms reached a stable plateau, indicating the formation of a stable complex. frontiersin.orgnih.gov In related work on aromatase inhibitors, MD simulations confirmed that the N4 atom of the triazole ring coordinates with the iron atom of the enzyme's heme group, a critical interaction for inhibitory activity. nih.gov

These studies collectively demonstrate that MD simulations are an indispensable tool for refining the understanding of how 1,2,4-triazole carboxamide analogs interact with their biological targets. They confirm the stability of binding modes, identify the most critical amino acid interactions, and provide a more quantitative assessment of binding affinity through free energy calculations.

Table 2: Summary of MD Simulation Findings for 1,2,4-Triazole Analogs

| Compound Class/Analog | Biological Target | Simulation Duration | Key Findings & Interactions | Binding Free Energy (Method) |

|---|---|---|---|---|

| Triazole Benzene Sulfonamide Derivatives | Human Carbonic Anhydrase IX | 100 ns | Stable binding confirmed by RMSD/RMSF. Interactions with Gln92, Thr200, His68. Carboxamide linker contributed to favorable H-bonds. nih.gov | Docking affinity: -9.2 kcal/mol; Confirmed by MM-PBSA/GBSA. nih.gov |

| 4H-1,2,4-Triazole Derivatives | Tankyrase 1 & 2 (TNKS1/2) | 500 ns | Superior binding stability compared to reference inhibitor, driven by hydrophobic stacking and H-bonds. tandfonline.com | Avg. -102.92 kcal/mol (TNKS1) & -104.32 kcal/mol (TNKS2) (MM-GBSA). tandfonline.com |

| Triazole-based Inhibitors | CYP51 (Sterol 14α-demethylase) | 200 ns | Stable binding in a similar mode for all tested inhibitors; driven by hydrophobic forces. RMSD of complexes reached equilibrium. frontiersin.orgnih.gov | Not specified. Focus was on stability and binding mode. |

| Triazole Derivatives | Aromatase (CYP19A1) | Not specified | Confirmed binding mode where the N4 atom of the triazole ring points to the heme group, enabling coordination with the central iron atom. nih.gov | Docking energy selected lead compound for MD; specific binding free energy not detailed. nih.gov |

Future Directions and Research Gaps in 1 Methyl 1h 1,2,4 Triazole 3 Carboxamide Research

Exploration of Novel and Greener Synthetic Pathways

A primary area for future investigation is the development of more efficient and environmentally sustainable methods for synthesizing 1-Methyl-1H-1,2,4-triazole-3-carboxamide. Current synthetic routes often rely on traditional methods that may involve hazardous reagents, harsh conditions, or generate significant waste. rsc.org The principles of green chemistry offer a roadmap for overcoming these limitations. rsc.orgnih.gov

Future research should focus on:

Alternative Energy Sources: Investigating the use of non-conventional energy sources such as microwave irradiation and ultrasound could dramatically reduce reaction times and energy consumption compared to classical thermal methods. nih.govresearchgate.net

Regioselective N-Methylation: A significant challenge in synthesizing this specific compound is achieving selective methylation at the N1 position of the triazole ring to avoid the formation of other isomers. researchgate.net Methods for regioselective alkylation, such as those using N-silyl derivatives of triazole esters, could be further optimized for this purpose. researchgate.netmdpi.com For instance, the reaction of methyl 1,2,4-triazole-3-carboxylate (B8385096) with a methylating agent in the presence of a suitable catalyst could be fine-tuned to yield the desired 1-methyl isomer with high selectivity. mdpi.com

Adopting these greener approaches would not only make the production of this compound more economical and scalable but also align with the increasing demand for sustainable practices in the chemical and pharmaceutical industries. researchgate.net

Identification of New Biological Targets and Mechanisms of Action

While the parent compound, 1,2,4-triazole-3-carboxamide, is known as the primary metabolite of the antiviral drug ribavirin (B1680618), the specific biological targets and mechanisms of action for its N-methylated derivative are not fully elucidated. nih.govebi.ac.uk Research on analogous triazole structures has revealed a wide array of biological activities, suggesting that this compound may possess untapped therapeutic potential. exlibrisgroup.comnih.govzsmu.edu.ua

Key research gaps to be addressed include:

Broad-Spectrum Biological Screening: The compound should be systematically screened against a diverse panel of biological targets, including various enzymes (e.g., kinases, proteases), nuclear receptors, and ion channels. researchgate.net For example, related 1,2,3-triazole-4-carboxamides have been identified as potent inhibitors of the Pregnane X receptor (PXR), a key regulator of drug metabolism. nih.gov Similarly, other 1,2,4-triazole (B32235) derivatives have shown promise as Tankyrase inhibitors for applications in oncology. acs.org

Mechanism of Action Studies: For any identified biological activity, in-depth mechanistic studies are crucial. Research on similar compounds has demonstrated effects on cell cycle progression and the induction of apoptosis in cancer cells. nih.gov Future studies should investigate if this compound shares these mechanisms, potentially through analysis of cell cycle checkpoints and apoptotic pathways. researchgate.netnih.gov

Antimicrobial and Antiviral Profiling: Given the structural similarity to ribavirin's aglycon, a thorough evaluation of its activity against a wide range of viral and microbial pathogens is warranted. mdpi.comebi.ac.uk Studies on other 1,2,4-triazole derivatives have shown significant antifungal activity, providing a rationale for such investigations. nih.gov

Advanced Computational Modeling for Lead Optimization and Design

Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting molecular properties and guiding structural modifications. For this compound, computational modeling can be instrumental in optimizing its structure to enhance potency and selectivity for a given biological target.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be developed to establish a mathematical correlation between chemical structure and biological activity. This can help identify key structural features that govern activity and guide the design of new, more potent compounds.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives within the active site of a target protein. This is essential for understanding the molecular basis of interaction and for designing modifications that improve binding. The optimization of 1,2,4-triazole-based Tankyrase inhibitors has successfully utilized such approaches. acs.org

Development of Structure-Based Drug Design Approaches

The ultimate goal in rational drug design is to use high-resolution structural information of a drug-target complex to guide the design of improved therapeutic agents. This structure-based approach is a critical future direction for research on this compound.

The successful implementation of this strategy hinges on:

X-ray Crystallography and NMR Spectroscopy: A pivotal goal is to obtain the three-dimensional structure of this compound bound to a validated biological target. This provides a detailed atomic-level map of the binding site interactions. The lack of a crystal structure for an antagonist bound to the PXR ligand-binding domain, for example, has been a major hurdle in the development of PXR inhibitors. nih.gov

Crystallography-Guided Optimization: Once a co-crystal structure is obtained, it can be used to guide the iterative process of lead optimization. This was demonstrated in the development of advanced 1,2,4-triazole-based Tankyrase inhibitors, where crystallographic data informed systematic structural modifications, leading to compounds with significantly improved activity and better physicochemical properties. acs.org This approach allows for the precise design of modifications to the carboxamide side chain or other parts of the molecule to enhance interactions with the target protein, thereby improving potency and selectivity.

By integrating these advanced synthetic, biological, and computational strategies, future research can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-Methyl-1H-1,2,4-triazole-3-carboxamide derivatives?

- Methodological Answer : The synthesis typically involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by coupling reactions with amines or hydrazides. For example, methyl 1H-1,2,4-triazole-3-carboxylate (a precursor) is synthesized via esterification, then converted to carboxamide derivatives through reactions with hydrazine or substituted anilines under acidic conditions . Modifications at the triazole ring or carboxamide group are achieved using reagents like acetic anhydride or CDI (1,1'-carbonyldiimidazole) to introduce hydroxamic acid or other functional groups .

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Methodological Answer : Purity is assessed using HPLC (high-performance liquid chromatography) with UV detection or GC (gas chromatography). Structural confirmation employs - and -NMR spectroscopy to verify substituent positions and carbonyl groups. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. X-ray crystallography is used for definitive structural elucidation, as demonstrated in studies of triazole-carboxamide crystal packing .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Methodological Answer : Cytotoxicity is commonly assessed via the MTT assay in cancer cell lines (e.g., MCF-7, HeLa), measuring IC values . Antiviral activity is evaluated using plaque reduction assays or polymerase inhibition studies, as seen in ribavirin analogues targeting viral RNA-dependent RNA polymerases . Dose-response curves and statistical analyses (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across different cell lines or assays?

- Methodological Answer : Discrepancies are addressed by standardizing assay conditions (e.g., cell passage number, incubation time) and validating results with orthogonal methods. For example, if a compound shows cytotoxicity in MCF-7 but not in HEK293 cells, transcriptomic profiling or proteomic analysis can identify differential expression of target proteins. Redundant experiments with blinded controls minimize bias .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Lipophilicity and bioavailability are improved through structural modifications, such as introducing electron-withdrawing groups (e.g., -CF) or hydroxamic acid moieties to enhance solubility. Pharmacokinetic studies in rodent models assess absorption, distribution, and metabolism. Molecular docking predicts binding affinity to targets like histone deacetylases (HDACs) or viral polymerases, guiding rational design .

Q. How is X-ray crystallography utilized to analyze the structural basis of activity in these compounds?

- Methodological Answer : Single-crystal X-ray diffraction data collected using synchrotron radiation or Bruker APEXII CCD detectors are refined with SHELXL software. Hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking arrangements in the crystal lattice are correlated with stability and bioactivity. For example, the C=O bond length (1.252 Å) in the amide group confirms resonance stabilization, critical for binding enzyme active sites .

Q. What computational methods support structure-activity relationship (SAR) studies for these derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations model ligand-protein interactions. Docking studies with AutoDock Vina or Schrödinger Suite identify key residues (e.g., Asp238 in HDACs) for binding. QSAR (quantitative SAR) models using Hammett constants or logP values optimize substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.